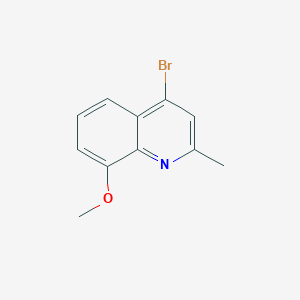

4-Bromo-8-methoxy-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-8-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHDYUWDRVMASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590594 | |

| Record name | 4-Bromo-8-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927800-62-2 | |

| Record name | 4-Bromo-8-methoxy-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927800-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-8-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 927800-62-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of 4-Bromo-8-methoxy-2-methylquinoline

An In-depth Technical Guide to the Synthesis of 4-Bromo-8-methoxy-2-methylquinoline

This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of this compound, a heterocyclic compound of significant interest for researchers, medicinal chemists, and professionals in drug development. The document delineates a robust two-part synthetic strategy, elucidating the causality behind experimental choices and providing detailed, actionable protocols.

Quinoline derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals with activities ranging from antimalarial to anticancer.[1] The title compound, this compound (C₁₁H₁₀BrNO)[2][3], serves as a versatile intermediate. Its specific substitution pattern—a reactive bromo group at the 4-position suitable for cross-coupling reactions, an electron-donating methoxy group at the 8-position, and a methyl group at the 2-position—makes it a valuable building block for constructing more complex, biologically active molecules.

Retrosynthetic Analysis & Synthesis Strategy

The synthesis is logically approached via a two-part sequence: the initial construction of the core quinoline ring system followed by the strategic installation of the bromine atom at the C4 position. The retrosynthetic analysis reveals a pathway beginning from simple, commercially available precursors: 2-methoxyaniline and ethyl acetoacetate.

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of the Precursor, 8-Methoxy-2-methylquinolin-4-ol

The foundational step is the creation of the 8-methoxy-2-methylquinolin-4-ol core. This is efficiently achieved through a thermal cyclization reaction, a variant of the Conrad-Limpach-Knorr quinoline synthesis.[4][5] This method involves the condensation of an aniline with a β-ketoester.

Principle and Mechanism

The reaction proceeds in two key stages:

-

Condensation: 2-methoxyaniline reacts with ethyl acetoacetate under mild heating to form an enamine intermediate, specifically ethyl 3-((2-methoxyphenyl)amino)but-2-enoate. This step is a nucleophilic attack of the aniline nitrogen on the keto-carbonyl of the ethyl acetoacetate, followed by dehydration.

-

Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures. The aromatic ring attacks the ester carbonyl, leading to the formation of the heterocyclic ring and elimination of ethanol. This cyclization is typically performed in a high-boiling point solvent like diphenyl ether.[4]

Caption: Workflow for the synthesis of the quinolin-4-ol precursor.

Detailed Experimental Protocol: Synthesis of 8-Methoxy-2-methylquinolin-4-ol[6]

This protocol is adapted from established procedures for analogous substituted quinolin-4-ols.[4][5]

Part A: Synthesis of Ethyl 3-((2-methoxyphenyl)amino)but-2-enoate

-

In a 250 mL round-bottom flask fitted with a magnetic stirrer, combine 2-methoxyaniline (12.3 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

-

Add a catalytic amount (3-4 drops) of concentrated hydrochloric acid.

-

Heat the mixture in a water bath at 70-80°C for 2 hours with continuous stirring.

-

Monitor the reaction's progress via Thin-Layer Chromatography (TLC) (Eluent: 7:3 Hexanes:Ethyl Acetate).

-

Upon completion, cool the mixture to room temperature. The intermediate product may crystallize.

-

Wash the crude product with cold ethanol to remove unreacted starting materials and recrystallize from ethanol to yield the pure enamine intermediate as a crystalline solid.

Part B: Thermal Cyclization to 8-Methoxy-2-methylquinolin-4-ol

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and distillation setup, heat diphenyl ether (100 mL) to 250°C.

-

Slowly add the dried intermediate from Part A (e.g., 11.8 g, 0.05 mol) in small portions to the hot diphenyl ether. Maintain the temperature and control the addition rate. Ethanol will distill off during this process.

-

After the addition is complete, hold the reaction at 250°C for an additional 30 minutes.

-

Allow the reaction mixture to cool to approximately 90-100°C.

-

Pour the warm mixture into 250 mL of hexanes with vigorous stirring. The product will precipitate.

-

Filter the crude solid using a Büchner funnel and wash thoroughly with hexanes to remove the diphenyl ether solvent.

-

For purification, dissolve the crude solid in a 10% aqueous sodium hydroxide solution and filter to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid until the product precipitates completely.

-

Filter the purified product, wash with deionized water until the filtrate is neutral (pH ~7), and dry under vacuum at 80°C.

Data Presentation: Reagents for Part I

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Amount |

| 2-Methoxyaniline | C₇H₉NO | 123.15 | 0.1 | 12.3 g |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 0.1 | 13.0 g |

| Diphenyl Ether | C₁₂H₁₀O | 170.21 | - | 100 mL |

Part II: Synthesis of this compound

With the quinolin-4-ol precursor in hand, the next critical step is the conversion of the C4-hydroxyl group to a C4-bromo group. This transformation is a key step that activates the position for further synthetic manipulations.

Principle and Mechanism

The hydroxyl group of a 4-quinolinol exists in tautomeric equilibrium with its 4-quinolone form.[6] This keto-enol tautomerism allows the oxygen to be activated by a strong brominating/dehydrating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). The mechanism involves the phosphorylation/activation of the carbonyl oxygen, creating a highly electrophilic center at C4, which is then susceptible to nucleophilic attack by a bromide ion, leading to the substitution and formation of the 4-bromoquinoline product.

Detailed Experimental Protocol: Bromination of 8-Methoxy-2-methylquinolin-4-ol

-

Caution: This reaction should be performed in a well-ventilated fume hood as phosphorus oxybromide is corrosive and reacts with moisture.

-

In a flame-dried, 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), place 8-Methoxy-2-methylquinolin-4-ol (3.78 g, 0.02 mol).

-

Carefully add phosphorus oxybromide (POBr₃) (8.6 g, 0.03 mol).

-

Heat the reaction mixture to 120°C with stirring for 3-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto 100 g of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or sodium carbonate until the pH is approximately 8.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Eluent: Hexanes:Ethyl Acetate gradient) to afford pure this compound.

Data Presentation: Reagents for Part II

| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Amount |

| 8-Methoxy-2-methylquinolin-4-ol | C₁₁H₁₁NO₂ | 189.21[6] | 0.02 | 3.78 g |

| Phosphorus Oxybromide | POBr₃ | 286.69 | 0.03 | 8.6 g |

References

- 1. acgpubs.org [acgpubs.org]

- 2. PubChemLite - this compound (C11H10BrNO) [pubchemlite.lcsb.uni.lu]

- 3. This compound AldrichCPR 927800-62-2 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-8-methoxy-2-methylquinoline: Synthesis, Characterization, and Application Potential

Abstract

This technical guide provides a comprehensive scientific overview of 4-Bromo-8-methoxy-2-methylquinoline (CAS Number: 927800-62-2), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The quinoline scaffold is a "privileged structure" renowned for its presence in a wide array of pharmacologically active compounds.[1][2] This document details a proposed synthetic route, predicted physicochemical and spectroscopic properties, and the synthetic utility of this compound as a versatile intermediate for the development of novel molecular entities. The content herein is curated for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in the field of medicinal chemistry.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4] The specific substitution pattern of this compound—featuring a reactive bromine atom at the 4-position, an electron-donating methoxy group at the 8-position, and a methyl group at the 2-position—renders it a highly valuable and versatile precursor for chemical library synthesis and hit-to-lead optimization programs.

The bromine atom at the C4 position is particularly noteworthy as it serves as a synthetic handle for introducing a wide range of functional groups via modern cross-coupling methodologies. This allows for the systematic exploration of the structure-activity relationship (SAR) at this position, a critical step in the drug discovery process.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthetic and screening protocols. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 927800-62-2 | |

| Molecular Formula | C₁₁H₁₀BrNO | |

| Molecular Weight | 252.11 g/mol | |

| Appearance | Expected to be a solid at room temperature. | |

| Predicted logP | 3.3 | [5] |

| Predicted Solubility | Low solubility in water; soluble in common organic solvents like dichloromethane, chloroform, and methanol. | [6][7] |

| Predicted pKa | The quinoline nitrogen is weakly basic. | [7] |

Proposed Synthesis: A Chemically Sound and Validated Approach

The proposed synthesis commences with the acid-catalyzed condensation of 2-amino-3-bromoanisole with acetylacetone (2,4-pentanedione). The resulting enamine intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the target molecule.

Caption: Proposed synthetic workflow for this compound via the Combes synthesis.

Detailed Experimental Protocol: Combes Quinoline Synthesis

Objective: To synthesize this compound from 2-amino-3-bromoanisole and acetylacetone.

Materials:

-

2-Amino-3-bromoanisole

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-bromoanisole (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add acetylacetone (1.1 eq).

-

Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq) to the reaction mixture. The addition is exothermic and should be performed in an ice bath.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.

Expected Analytical Data for Structural Verification

Due to the lack of published experimental spectra for this specific compound, the following data is predicted based on established principles of spectroscopic analysis and data from analogous structures.[1][10][11]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

δ 7.8-8.0 ppm (d, 1H): Aromatic proton at C5.

-

δ 7.3-7.5 ppm (t, 1H): Aromatic proton at C6.

-

δ 7.0-7.2 ppm (d, 1H): Aromatic proton at C7.

-

δ 6.9-7.1 ppm (s, 1H): Aromatic proton at C3.

-

δ 3.9-4.1 ppm (s, 3H): Methoxy (-OCH₃) protons.

-

δ 2.6-2.8 ppm (s, 3H): Methyl (-CH₃) protons at C2.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

δ ~158 ppm: C2 (attached to nitrogen and methyl group).

-

δ ~155 ppm: C8 (attached to methoxy group).

-

δ ~148 ppm: C8a (bridgehead carbon).

-

δ ~139 ppm: C4a (bridgehead carbon).

-

δ ~128 ppm: C6.

-

δ ~125 ppm: C5.

-

δ ~122 ppm: C3.

-

δ ~120 ppm: C4 (attached to bromine).

-

δ ~110 ppm: C7.

-

δ ~56 ppm: Methoxy carbon (-OCH₃).

-

δ ~25 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

-

~3050-3100 cm⁻¹: C-H stretching (aromatic).

-

~2950-3000 cm⁻¹: C-H stretching (methyl and methoxy).

-

~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching (aromatic rings).

-

~1250 cm⁻¹: C-O stretching (aryl ether).

-

~1050 cm⁻¹: C-Br stretching.

-

~800-850 cm⁻¹: C-H out-of-plane bending (indicative of substitution pattern).[10]

Mass Spectrometry (MS)

-

Expected [M]+ and [M+2]+: A characteristic isotopic pattern for a monobrominated compound will be observed, with two peaks of nearly equal intensity separated by 2 m/z units. For C₁₁H₁₀BrNO, the expected molecular ion peaks would be at m/z 251 and 253.

Reactivity and Synthetic Potential: A Gateway to Novel Derivatives

The synthetic value of this compound lies in the reactivity of its C4-bromo substituent. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen nucleophiles. This capability allows for the rapid generation of diverse libraries of analogues for biological screening.

Caption: Key derivatization pathways for this compound.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the bromoquinoline with an aryl or vinyl boronic acid or ester.[12] This reaction is instrumental in synthesizing biaryl quinolines, a motif found in many biologically active molecules.

-

Typical Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂ as the catalyst, a base such as Na₂CO₃ or K₂CO₃, and a solvent system like toluene/ethanol/water or dioxane.

B. Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkynyl group at the C4 position through the reaction with a terminal alkyne.[13] This transformation is valuable for creating rigid scaffolds and for further functionalization of the alkyne.

-

Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in conjunction with a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine or diisopropylamine.

C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, allowing for the coupling of the bromoquinoline with a wide variety of primary and secondary amines.[14][15][16] This reaction is of paramount importance in drug discovery for introducing amine functionalities that can modulate solubility, basicity, and hydrogen bonding interactions.

-

Typical Conditions: A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

Conclusion and Future Outlook

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery and development. Its synthesis can be achieved through established methodologies like the Combes synthesis. The true value of this molecule is realized through the synthetic versatility of the C4-bromo group, which provides a gateway to a vast chemical space via robust and reliable cross-coupling reactions. Researchers can leverage this intermediate to rapidly assemble libraries of novel quinoline derivatives for screening against a multitude of biological targets, thereby accelerating the discovery of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C11H10BrNO) [pubchemlite.lcsb.uni.lu]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. Combes Quinoline Synthesis [drugfuture.com]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

Spectroscopic and Structural Elucidation of 4-Bromo-8-methoxy-2-methylquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-8-methoxy-2-methylquinoline, a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. This document outlines the predicted spectroscopic characteristics based on foundational principles and data from analogous structures, offering a robust framework for the identification and characterization of this compound.

Introduction

Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, incorporating a bromine atom, a methoxy group, and a methyl group, presents a unique electronic and steric profile. Accurate structural confirmation is the bedrock of any chemical research, making a thorough understanding of its spectroscopic signature essential. This guide details the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

While specific experimental data for this exact molecule is not widely published, the following sections provide a detailed, predictive analysis grounded in established spectroscopic principles and literature data for similar compounds.[1]

Molecular Structure and Predicted Spectroscopic Features

The structural features of this compound—an aromatic quinoline core, a halogen substituent, an electron-donating methoxy group, and an alkyl methyl group—give rise to a distinct and predictable set of spectroscopic signals.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for determining the proton framework of a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl and methoxy substituents.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | ~7.30 | Singlet (s) | 1H | N/A |

| H-5 | ~7.65 | Doublet (d) | 1H | ~8.0 |

| H-6 | ~7.40 | Triplet (t) | 1H | ~8.0 |

| H-7 | ~7.05 | Doublet (d) | 1H | ~8.0 |

| 2-CH₃ | ~2.75 | Singlet (s) | 3H | N/A |

| 8-OCH₃ | ~4.10 | Singlet (s) | 3H | N/A |

Interpretation of ¹H NMR Spectrum

-

Aromatic Region (δ 7.0-7.7 ppm): The three protons on the carbocyclic ring (H-5, H-6, H-7) are expected to form a coupled system. H-6 will appear as a triplet due to coupling with both H-5 and H-7. H-5 and H-7 will appear as doublets. The proton at the 3-position (H-3) is isolated and should appear as a sharp singlet.

-

Methyl Group (2-CH₃, δ ~2.75 ppm): The methyl group at the 2-position is adjacent to the nitrogen atom and will appear as a singlet, typically downfield compared to a standard aromatic methyl group.[2][3][4]

-

Methoxy Group (8-OCH₃, δ ~4.10 ppm): The methoxy protons are deshielded by the attached oxygen atom and will appear as a distinct singlet. Its position at C-8 places it in the electron-rich part of the ring system, influencing its precise chemical shift.[5][6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. Due to the lack of symmetry, 11 distinct carbon signals are expected for this compound.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.

-

Parameters: A standard pulse program (e.g., PENDANT or DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-3 | ~122 |

| C-4 | ~125 |

| C-4a | ~148 |

| C-5 | ~118 |

| C-6 | ~128 |

| C-7 | ~110 |

| C-8 | ~155 |

| C-8a | ~140 |

| 2-CH₃ | ~25 |

| 8-OCH₃ | ~56 |

Interpretation of ¹³C NMR Spectrum

-

Quaternary Carbons: The spectrum will show several quaternary carbon signals (C-2, C-4, C-4a, C-8, C-8a) which are typically weaker in intensity. The carbon bearing the bromine (C-4) will be significantly influenced by the halogen's electronic effect.

-

Aromatic CH Carbons: Signals for C-3, C-5, C-6, and C-7 will be observed in the aromatic region (δ 110-140 ppm).

-

Aliphatic Carbons: The methyl carbon (2-CH₃) and methoxy carbon (8-OCH₃) will appear in the upfield region of the spectrum.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a compound. The presence of a bromine atom is readily identifiable due to its characteristic isotopic pattern.

Experimental Protocol

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for generating the protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements.

-

Data Analysis: Analyze the spectrum for the molecular ion peak and characteristic isotopic patterns.

Predicted Mass Spectrometry Data

| Ion | Calculated m/z | Expected Intensity Ratio |

| [M]⁺ (with ⁷⁹Br) | 250.9946 | ~100% |

| [M+2]⁺ (with ⁸¹Br) | 252.9925 | ~98% |

| [M+H]⁺ (with ⁷⁹Br) | 252.0022 | ~100% |

| [M+H+2]⁺ (with ⁸¹Br) | 254.0002 | ~98% |

Note: The molecular formula is C₁₁H₁₀BrNO.[8][9]

Interpretation of Mass Spectrum

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any fragments containing the bromine atom. This pattern is a definitive indicator for the presence of a single bromine atom in the molecule.[10][11]

-

Fragmentation: The quinoline ring is relatively stable. Fragmentation may occur via the loss of the methyl or methoxy groups. A proposed fragmentation pathway is illustrated below.

Caption: Proposed fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol

-

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands for the functional groups.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₃) |

| ~1600, ~1500 | C=C and C=N stretch | Aromatic ring |

| 1275-1200 | C-O stretch | Aryl ether |

| Below 800 | C-Br stretch | Aryl bromide |

Interpretation of IR Spectrum

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.[12][13]

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ correspond to the methyl and methoxy C-H bonds.

-

Ring Vibrations: The absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are typical for the stretching vibrations of the C=C and C=N bonds within the quinoline ring system.[14][15]

-

C-O Ether Stretch: A strong band in the 1275-1200 cm⁻¹ region is indicative of the aryl-alkyl ether linkage of the methoxy group.[12]

-

C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Conclusion

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a complete and unambiguous structural characterization of this compound. The predicted data, including the characteristic chemical shifts, coupling patterns, the M/M+2 isotopic signature for bromine, and key infrared absorptions, form a comprehensive spectroscopic profile. This guide serves as a valuable resource for researchers working with this compound, enabling its confident identification and facilitating its use in further scientific investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-METHOXY-8-NITROQUINOLINE(85-81-4) 13C NMR spectrum [chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. PubChemLite - this compound (C11H10BrNO) [pubchemlite.lcsb.uni.lu]

- 9. This compound AldrichCPR 927800-62-2 [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

- 11. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 15. researchgate.net [researchgate.net]

4-Bromo-8-methoxy-2-methylquinoline: A Comprehensive Technical Guide for the Synthetic Chemist

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-8-methoxy-2-methylquinoline, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. While direct biological applications of this compound are not extensively documented, its strategic functionalization—a bromine atom poised for cross-coupling, an electron-donating methoxy group, and a methyl group—renders it a valuable scaffold for the synthesis of complex molecular architectures. This document delineates the physicochemical properties, a proposed synthetic route based on established chemical principles, and detailed protocols for its application in cornerstone palladium-catalyzed cross-coupling reactions. This guide is intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile intermediate in their synthetic endeavors.

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Their planar, heterocyclic nature allows for diverse interactions with biological targets, leading to applications as anticancer, antimalarial, and anti-inflammatory agents. The strategic substitution of the quinoline ring is a key approach in drug discovery, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. Bromo-substituted quinolines, in particular, serve as versatile intermediates, with the bromine atom acting as a synthetic handle for the introduction of various functional groups through modern cross-coupling methodologies.[2]

Physicochemical Properties of this compound

A thorough understanding of a chemical intermediate's properties is fundamental to its successful application in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 927800-62-2 | [3][4] |

| Molecular Formula | C₁₁H₁₀BrNO | [3][4] |

| Molecular Weight | 252.11 g/mol | [3][4] |

| Appearance | Solid (form) | |

| SMILES | COc1cccc2c(Br)cc(C)nc12 | [3] |

| InChI Key | WFHDYUWDRVMASE-UHFFFAOYSA-N |

Synthesis of this compound: A Proposed Route

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in the literature, a plausible and efficient synthesis can be designed based on established methodologies for quinoline synthesis and electrophilic aromatic substitution. The proposed two-step synthesis involves the initial construction of the 8-methoxy-2-methylquinoline core, followed by regioselective bromination.

Step 1: Synthesis of 8-Methoxy-2-methylquinoline

The precursor, 8-methoxy-2-methylquinoline, can be synthesized via the Doebner-von Miller reaction, a classic and reliable method for quinoline synthesis. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.

Reaction: 2-Methoxyaniline reacts with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent to yield 8-methoxy-2-methylquinoline.

Causality of Experimental Choices: The acidic medium facilitates the conjugate addition of the aniline to the α,β-unsaturated aldehyde and subsequent cyclization. The oxidizing agent is necessary to aromatize the resulting dihydroquinoline intermediate to the stable quinoline ring system.

Step 2: Regioselective Bromination

The introduction of the bromine atom at the C4 position is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the quinoline ring.

Reaction: 8-methoxy-2-methylquinoline is treated with a brominating agent, such as N-Bromosuccinimide (NBS), in a suitable solvent to yield this compound.

Expertise in Action: Understanding Regioselectivity The quinoline ring system's reactivity towards electrophiles is complex. The pyridine ring is generally deactivated due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution preferentially occurs on the benzene ring (carbocycle) at positions 5 and 8.[5][6] However, the existing substituents on the 8-methoxy-2-methylquinoline precursor play a crucial role in directing the incoming electrophile.

-

The 8-methoxy group is a strong activating, ortho-, para- directing group. It strongly activates the positions ortho (C7) and para (C5) to it.

-

The 2-methyl group is a weakly activating group.

-

The quinoline nitrogen deactivates the heterocyclic ring, particularly positions 2 and 4, to electrophilic attack.

In this case, while the 8-methoxy group strongly activates the C5 and C7 positions, the C4 position in the pyridine ring is also susceptible to attack, particularly with a reactive electrophile. The bromination of 8-methoxyquinoline itself has been shown to yield the 5-bromo derivative as the major product.[1] However, the presence of the 2-methyl group can influence the electron distribution and steric environment. A plausible approach to favor bromination at the 4-position would involve the use of a specific brominating agent and carefully controlled reaction conditions. It is important to note that the formation of other isomers is possible, and chromatographic purification would be necessary to isolate the desired 4-bromo product.

Proposed Experimental Protocol: Synthesis of this compound

-

Materials: 8-methoxy-2-methylquinoline, N-Bromosuccinimide (NBS), Acetonitrile, Sodium thiosulfate solution, Ethyl acetate, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 8-methoxy-2-methylquinoline (1.0 eq) in acetonitrile in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

References

Starting materials for 4-Bromo-8-methoxy-2-methylquinoline synthesis

An In-depth Technical Guide on the Core Starting Materials for the Synthesis of 4-Bromo-8-methoxy-2-methylquinoline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways and requisite starting materials for the preparation of this compound[1]. This substituted quinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. We will dissect the molecular architecture through a retrosynthetic lens to identify logical and efficient synthetic strategies. The primary focus will be on the foundational reactions that construct the quinoline core and the subsequent regioselective introduction of the bromine substituent. This guide emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Retrosynthetic Strategy

This compound is a polysubstituted aromatic heterocycle. Its structure comprises a quinoline core with substituents at the 2, 4, and 8 positions. A logical retrosynthetic analysis suggests two primary strategic approaches:

-

Strategy A: Formation of the 8-methoxy-2-methylquinoline core, followed by a late-stage, regioselective bromination at the C4 position.

-

Strategy B: Construction of the quinoline ring from precursors that already contain the necessary substituents or functional groups that can be readily converted to them.

Strategy A often provides a more convergent and reliable route, as the construction of the core quinoline skeleton from simple anilines is well-established. The key challenge lies in achieving controlled bromination at the C4 position. A powerful method for such regiocific installation is the Sandmeyer reaction, which proceeds via a 4-amino precursor. This guide will focus on this robust and highly adaptable pathway.

Retrosynthetic Analysis Diagram

The diagram below illustrates the disconnection approach, starting from the target molecule and working backward to identify the primary starting materials.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Quinoline Core: The Doebner-von Miller Reaction

The construction of the 2-methylquinoline skeleton is efficiently achieved using the Doebner-von Miller reaction. This acid-catalyzed reaction between an aniline and an α,β-unsaturated carbonyl compound is a cornerstone of quinoline synthesis.[2][3]

Core Starting Materials

| Starting Material | IUPAC Name | Role in Synthesis |

| 2-Methoxyaniline | 2-Methoxyaniline | Forms the benzene portion and the nitrogen atom of the quinoline ring. The ortho-methoxy group becomes the 8-methoxy substituent. |

| Crotonaldehyde | (2E)-But-2-enal | Provides the C2, C3, and C4 atoms of the quinoline ring, along with the 2-methyl group. |

Rationale and Mechanistic Insight

The Doebner-von Miller reaction is a robust choice for synthesizing 2-methylquinolines from anilines.[4][5] The reaction proceeds under strong acid catalysis (e.g., HCl, H₂SO₄), which facilitates several key steps.[6]

The proposed mechanism involves:

-

Michael Addition: The aniline nitrogen acts as a nucleophile and adds to the β-carbon of the protonated crotonaldehyde (a 1,4-conjugate addition).

-

Cyclization: The resulting amino-aldehyde intermediate undergoes an intramolecular electrophilic attack from the protonated aldehyde onto the electron-rich aniline ring.

-

Dehydration & Oxidation: A subsequent dehydration step forms a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product. The oxidizing agent can be an external reagent or another molecule of the unsaturated aldehyde acting as a hydride acceptor.

A significant challenge in this reaction is the tendency of α,β-unsaturated aldehydes to polymerize under strong acid and heat, leading to tar formation.[6] Careful control of temperature and the gradual addition of the aldehyde can mitigate this side reaction.[6]

Doebner-von Miller Reaction Workflow

Caption: Workflow for the Doebner-von Miller synthesis of the quinoline core.

Regioselective Bromination via the Sandmeyer Reaction

With the 8-methoxy-2-methylquinoline core synthesized, the next critical phase is the introduction of a bromine atom specifically at the C4 position. Direct electrophilic bromination of 8-substituted quinolines can lead to mixtures of products, with substitution often favoring the C5 and C7 positions.[7] The Sandmeyer reaction offers a superior alternative, providing unparalleled regiochemical control.[8][9][10]

This strategy requires the conversion of the C4 position into a primary amino group, which can then be transformed into a diazonium salt and subsequently displaced by a bromide nucleophile using a copper(I) bromide catalyst.[8][11]

Three-Step Halogenation Sequence

-

Nitration: The synthesized 8-methoxy-2-methylquinoline is subjected to electrophilic nitration (e.g., using HNO₃/H₂SO₄). The quinoline ring system directs the incoming nitro group to the C4 position, yielding 4-nitro-8-methoxy-2-methylquinoline.

-

Reduction: The nitro group is then reduced to a primary amine (e.g., using SnCl₂ in HCl, or catalytic hydrogenation). This produces the key intermediate, 4-amino-8-methoxy-2-methylquinoline.

-

Sandmeyer Reaction: The 4-amino group is diazotized with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0–5 °C). The resulting diazonium salt is then treated with copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group (N₂) with bromide, yielding the final product.[11][12]

Sandmeyer Reaction Workflow

Caption: Three-step sequence for C4-bromination using the Sandmeyer reaction.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory safety standards and specific experimental goals.

Protocol 1: Synthesis of 8-Methoxy-2-methylquinoline

-

Reaction: Doebner-von Miller Reaction.[6]

-

Materials: 2-Methoxyaniline, concentrated hydrochloric acid, crotonaldehyde, toluene.

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-methoxyaniline (1.0 eq) and 6 M hydrochloric acid.

-

Heat the mixture to reflux to form the aniline hydrochloride salt solution.

-

In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

-

Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours to minimize polymerization.[6]

-

After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, allow the mixture to cool to room temperature. Neutralize the mixture carefully with a base (e.g., NaOH solution) until pH > 10.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or distillation to yield 8-methoxy-2-methylquinoline.

Protocol 2: Synthesis of this compound

-

Reaction: Nitration, Reduction, and Sandmeyer Sequence.

-

Step A: Nitration

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

-

Slowly add 8-methoxy-2-methylquinoline (1.0 eq) to the cold acid mixture while maintaining the temperature below 10 °C.

-

Stir the reaction at low temperature for several hours until TLC indicates consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain 4-nitro-8-methoxy-2-methylquinoline.

-

Step B: Reduction

-

Suspend the 4-nitro-8-methoxy-2-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or concentrated HCl.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.5-3.0 eq), portion-wise.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction, make it strongly basic with NaOH solution, and extract with an organic solvent.

-

Dry and concentrate the organic extracts to yield 4-amino-8-methoxy-2-methylquinoline.

-

Step C: Sandmeyer Reaction [11]

-

Dissolve 4-amino-8-methoxy-2-methylquinoline (1.0 eq) in aqueous hydrobromic acid (HBr) and cool to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.

-

Add the cold diazonium salt solution portion-wise to the CuBr solution. Effervescence (N₂ gas) should be observed.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.[11]

-

Cool the mixture, extract with an appropriate organic solvent, wash, dry, and concentrate.

-

Purify the crude product by column chromatography to afford this compound.

Conclusion

The synthesis of this compound is most strategically approached through a convergent pathway that first establishes the core heterocyclic structure, followed by precise functionalization. The Doebner-von Miller reaction, utilizing 2-methoxyaniline and crotonaldehyde , stands as a classic and effective method for assembling the required 8-methoxy-2-methylquinoline intermediate. For the critical C4-bromination step, a three-stage sequence involving nitration, nitro-group reduction, and a final Sandmeyer reaction provides a reliable and regiochemically unambiguous route to the target molecule, circumventing the potential pitfalls of direct electrophilic halogenation. This guide provides the foundational knowledge for researchers to successfully procure the necessary starting materials and execute this synthesis.

References

- 1. PubChemLite - this compound (C11H10BrNO) [pubchemlite.lcsb.uni.lu]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Research Portal [research.usc.edu.au]

- 5. iipseries.org [iipseries.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acgpubs.org [acgpubs.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. 2-Amino-3-methoxybenzoic acid | Carboxylic Acids | Ambeed.com [ambeed.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Bromo-8-methoxy-2-methylquinoline Derivatives and Analogues

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. First isolated from coal tar in 1834, its derivatives are now recognized as "privileged structures" due to their ability to bind to a wide range of biological targets.[1][2] This versatility has led to the development of numerous drugs with diverse therapeutic applications, including antimalarial (e.g., quinine, chloroquine), antibacterial, and anticancer agents.[3][4] The functionalization of the quinoline core allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive scaffold for drug development.

This guide focuses on a specific, highly versatile quinoline intermediate: 4-Bromo-8-methoxy-2-methylquinoline . The strategic placement of its functional groups—a reactive bromine at the 4-position, an electron-donating methoxy group at the 8-position, and a methyl group at the 2-position—makes it an ideal starting point for the synthesis of a vast library of derivatives and analogues. The C4-bromo atom, in particular, serves as a crucial handle for modern cross-coupling reactions, enabling the introduction of diverse molecular fragments.

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of the core scaffold, detailed protocols for its derivatization, insights into the biological activities of the resulting compounds, and a forward-looking perspective on this promising class of molecules.

Part 1: The Core Scaffold: Synthesis and Reactivity

Synthesis of this compound

The construction of the this compound core relies on established methods of quinoline synthesis, followed by targeted halogenation. While numerous named reactions exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, the Combes synthesis is a common and efficient route for generating the requisite 2-methyl-8-methoxyquinoline precursor.[5][6]

The general synthetic strategy involves two key stages:

-

Formation of the 8-methoxy-2-methylquinoline core: This is typically achieved by the acid-catalyzed condensation and cyclization of 2-methoxyaniline with acetylacetone. The choice of a strong acid catalyst like sulfuric acid or polyphosphoric acid is critical to drive the reaction to completion.

-

Regioselective Bromination: Subsequent bromination of the 8-methoxy-2-methylquinoline intermediate selectively installs a bromine atom at the C4 position. This regioselectivity is directed by the electronic properties of the quinoline ring system.

Workflow for Core Scaffold Synthesis

Caption: Synthetic pathway for this compound.

Physicochemical Properties & Reactivity

The this compound (C₁₁H₁₀BrNO) is a solid at room temperature with a molecular weight of approximately 252.11 g/mol .[7][8] The key to its utility lies in the reactivity of the C4-Br bond. The carbon-bromine bond at the 4-position of the quinoline ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This reactivity makes the scaffold an exceptional building block in synthetic organic chemistry.[9]

The Nobel Prize-winning development of palladium-catalyzed cross-coupling reactions has revolutionized C-C and C-N bond formation.[10][11] For the 4-bromoquinoline core, these reactions provide a powerful toolkit for introducing aryl, heteroaryl, alkyl, and amino groups, thus generating vast chemical diversity from a single intermediate.

Part 2: Generation of Derivatives via Cross-Coupling

The true value of this compound is realized in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The C4-Br bond is sufficiently reactive to participate in a range of transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming carbon-carbon bonds between sp²-hybridized carbons.[10] It involves the reaction of the 4-bromoquinoline with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, typically toluene/ethanol or dioxane/water. Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Causality Insight: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

-

Work-up and Purification: Upon completion, cool the mixture to room temperature, dilute it with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Validation: Confirm the structure and purity of the final 4-aryl-8-methoxy-2-methylquinoline derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the synthesis of 4-alkynylquinoline derivatives by reacting the bromo-scaffold with a terminal alkyne.[10] This reaction is co-catalyzed by palladium and a copper(I) salt.

Catalytic Cycle for Cross-Coupling Reactions

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

To generate analogues with nitrogen-based substituents at the C4 position, the Buchwald-Hartwig amination is the method of choice.[10] This reaction couples the 4-bromoquinoline with primary or secondary amines using a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu). This reaction is instrumental in creating derivatives with potential as kinase inhibitors, where a key hydrogen-bonding amine is often required.[13]

Part 3: Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the quinoline scaffold are known to exhibit a wide spectrum of biological activities.[3] The functionalization of the this compound core allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various targets.

Anticancer Activity

Many substituted quinolines have demonstrated significant antiproliferative effects against various cancer cell lines.[1] The 8-methoxy and 8-hydroxy quinoline derivatives, in particular, have shown potent activity against human adenocarcinoma (HT29), cervical cancer (HeLa), and glioblastoma (C6) cell lines.[1] The mechanism often involves the inhibition of critical enzymes like topoisomerase I, which is essential for DNA replication.[1]

The introduction of different aryl groups at the C4 position via Suzuki coupling can drastically alter the biological activity. This allows for a systematic SAR study to identify substituents that enhance target engagement.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for C4-Aryl Derivatives

| C4-Substituent (R) | Target | IC₅₀ (µM) | Rationale for Change in Activity |

| Phenyl | Topo I | 8.5 | Baseline lipophilic interaction in binding pocket. |

| 4-Fluorophenyl | Topo I | 3.2 | Electron-withdrawing fluorine may form favorable halogen bonds or alter electronics. |

| 4-Methoxyphenyl | Topo I | 12.1 | Electron-donating group may be electronically or sterically disfavored. |

| 3-Pyridyl | Kinase X | 1.1 | Nitrogen atom acts as a key hydrogen bond acceptor, significantly improving potency. |

| 4-(Morpholino)phenyl | Kinase X | 0.4 | Morpholine group enhances solubility and provides an additional hydrogen bond acceptor. |

Antimalarial and Other Applications

The quinoline core is famous for its role in antimalarial drugs. While this compound itself is an intermediate, its derivatives, especially those with amino groups at the C4 position, are structurally analogous to known antimalarial agents and warrant investigation in this area.[13] Furthermore, the 8-hydroxyquinoline moiety (obtainable by demethylation of the 8-methoxy group) is a well-established metal-chelating agent, suggesting applications for derivatives in imaging and as PET/SPECT radiopharmaceuticals.[1][14]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for modern medicinal chemistry. Its strategic functionalization allows for the efficient generation of diverse libraries of compounds through robust and well-understood palladium-catalyzed cross-coupling reactions. The resulting derivatives have shown significant potential as anticancer and antimalarial agents, among other therapeutic applications.

Future research should focus on:

-

Expanding Chemical Space: Utilizing a broader range of coupling partners in Suzuki, Sonogashira, and Buchwald-Hartwig reactions to explore novel chemical space.

-

Analog Synthesis: Performing modifications at the C2-methyl and C8-methoxy positions to further probe the SAR. For instance, demethylation to the 8-hydroxy analogue can introduce metal-chelating properties.[1]

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which the most potent derivatives exert their biological effects.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By leveraging this core scaffold, researchers are well-equipped to develop next-generation therapeutics targeting a wide array of diseases.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. iipseries.org [iipseries.org]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nobelprize.org [nobelprize.org]

- 12. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Amino-8-bromo-2-methylquinoline [myskinrecipes.com]

- 14. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Bromo-Methoxy-Quinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and unique photophysical properties. The introduction of bromo and methoxy substituents onto the quinoline ring provides a powerful tool to modulate these properties through steric and electronic effects. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and the engineering of novel crystalline materials. This technical guide offers a comprehensive exploration of the crystal structure of bromo-methoxy-quinolines, delving into the nuances of their synthesis, crystallization, and the intricate network of intermolecular interactions that govern their packing in the crystalline lattice. Through a comparative analysis of different isomers, this guide elucidates the profound impact of substituent positioning on the supramolecular architecture, providing a framework for the targeted design of quinoline derivatives with desired physicochemical properties.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives represent a critical class of N-heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties. Their rigid, planar structure and the presence of a nitrogen atom capable of hydrogen bonding make them ideal pharmacophores for interacting with biological targets. The functionalization of the quinoline ring with bromine and methoxy groups allows for the fine-tuning of their lipophilicity, electronic distribution, and steric profile, thereby influencing their pharmacokinetic and pharmacodynamic properties.

The crystal structure of these compounds is not merely a static arrangement of atoms but a critical determinant of their bulk properties, such as solubility, dissolution rate, and stability, which are all crucial factors in drug development. Furthermore, the study of intermolecular interactions in the solid state provides invaluable insights into the potential binding modes of these molecules with their biological targets.

This guide will navigate through the synthesis and crystallization of bromo-methoxy-quinolines, followed by a detailed examination of their crystal structures, with a focus on the non-covalent interactions that dictate their packing arrangements.

Experimental Methodologies: From Synthesis to Structure Elucidation

The journey to understanding the crystal structure of bromo-methoxy-quinolines begins with their synthesis and the subsequent growth of high-quality single crystals, culminating in their analysis by X-ray diffraction.

Synthesis of Bromo-Methoxy-Quinoline Derivatives

The synthesis of bromo-methoxy-quinolines can be achieved through various established organic chemistry routes. A common strategy involves the bromination of a pre-existing methoxyquinoline or the methoxylation of a bromoquinoline.

Example Protocol: Synthesis of 5,7-Dibromo-8-methoxyquinoline [1]

A robust method for the synthesis of 5,7-dibromo-8-methoxyquinoline involves the methylation of 5,7-dibromoquinolin-8-ol.

-

Preparation of the reaction mixture: 5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) is added to a solution of NaOH (132 mg, 3.3 mmol) in 100 ml of distilled water.

-

Methylation: Dimethyl sulfate (Me₂SO₄; 416 mg, 3.3 mmol) is added dropwise to the stirred mixture at 263 K over 1 hour.

-

Reaction completion: The mixture is then heated to 343–353 K for 1 hour. The reaction is complete when the color of the mixture changes (approximately 2 hours).

-

Work-up: The resulting solid is dissolved in chloroform (50 ml). The organic layer is washed successively with 10% Na₂CO₃ (2 x 15 ml) and 10% NaOH (2 x 15 ml).

-

Purification: The organic layer is dried over Na₂SO₄, and the solvent is removed under vacuum. The crude product is purified by column chromatography on alumina with an eluent of EtOAc–hexane (1:6) to yield colorless needles of 5,7-dibromo-8-methoxyquinoline.

This protocol provides a reliable and high-yielding route to this specific isomer, and similar strategies can be adapted for the synthesis of other derivatives.

Crystallization: The Art of Growing Single Crystals

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-formed entity, typically 0.1-0.3 mm in each dimension, and free from defects. Several techniques can be employed, and the optimal method is often found through empirical screening.

Common Crystallization Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The vial is covered with a perforated lid to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and, eventually, crystallization. For instance, X-ray quality crystals of 4-bromo-8-methoxyquinoline were obtained by the slow evaporation of a chloroform solution[2].

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.

Workflow for Crystallization Screening:

Caption: A generalized workflow for the crystallization of small organic molecules.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.

Experimental Workflow for SC-XRD:

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

The resulting electron density map is used to build and refine a model of the crystal structure, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Comparative Analysis of Bromo-Methoxy-Quinoline Crystal Structures

The positions of the bromo and methoxy substituents on the quinoline ring have a profound influence on the crystal packing and the nature of the intermolecular interactions. Here, we compare the crystal structures of two well-characterized isomers.

Case Study 1: 4-Bromo-8-methoxyquinoline

The crystal structure of 4-bromo-8-methoxyquinoline reveals a largely planar molecule. The dominant intermolecular interaction governing the crystal packing is a weak C—H⋯π(arene) interaction, which links the molecules into one-dimensional chains along the a-axis.[2] Notably, there are no significant hydrogen bonds or π–π stacking interactions observed in this structure.[2]

Table 1: Crystallographic Data for 4-Bromo-8-methoxyquinoline [2]

| Parameter | Value |

| Chemical Formula | C₁₀H₈BrNO |

| Formula Weight | 238.08 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.1615(1) |

| b (Å) | 12.1337(6) |

| c (Å) | 14.2436(7) |

| V (ų) | 892.05(6) |

| Z | 4 |

Case Study 2: 5,7-Dibromo-8-methoxyquinoline

In contrast to the 4-bromo-8-methoxy isomer, the crystal structure of 5,7-dibromo-8-methoxyquinoline is characterized by a more complex network of intermolecular interactions. The packing is dominated by C—H⋯O hydrogen bonds, which link the molecules into infinite chains along the b-axis.[1] Additionally, significant aromatic π–π stacking interactions are observed, with a centroid-to-centroid distance of 3.7659(19) Å.[1]

Table 2: Crystallographic Data for 5,7-Dibromo-8-methoxyquinoline [1]

| Parameter | Value |

| Chemical Formula | C₁₀H₇Br₂NO |

| Formula Weight | 316.98 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.158(3) |

| b (Å) | 3.9960(6) |

| c (Å) | 17.551(3) |

| β (°) | 115.316(5) |

| V (ų) | 1024.4(3) |

| Z | 4 |

The Influence of Substituent Position

The comparison of these two isomers highlights the critical role of substituent placement in directing the supramolecular assembly.

-

Steric Hindrance: The presence of two bromine atoms in the 5 and 7 positions of 5,7-dibromo-8-methoxyquinoline likely sterically hinders the formation of C—H⋯π interactions, which are dominant in the 4-bromo-8-methoxy isomer.

-

Electronic Effects: The electron-withdrawing nature of the bromine atoms influences the electron density distribution of the quinoline ring, which in turn affects the strength and nature of potential intermolecular interactions.

-

Hydrogen Bond Acceptors: The methoxy group can act as a hydrogen bond acceptor. In 5,7-dibromo-8-methoxyquinoline, the positioning of this group allows for the formation of C—H⋯O hydrogen bonds, a key feature absent in the 4-bromo-8-methoxy isomer's crystal structure.

Logical Relationship of Substituent Effects on Crystal Packing:

Caption: The causal relationship between substituent positioning and the resulting macroscopic properties of the crystal.

Advanced Structural Analysis: Hirshfeld Surface Analysis

To gain a more quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis can be employed. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal. The resulting surface can be color-coded to map different types of intermolecular contacts and their relative strengths. This powerful tool allows for a detailed exploration of the packing environment of each molecule within the crystal lattice, providing a deeper understanding of the forces that hold the crystal together.

Conclusion and Future Directions

The crystal structure of bromo-methoxy-quinolines is a rich and complex field of study with significant implications for drug development and materials science. This guide has provided a foundational understanding of the synthesis, crystallization, and structural analysis of these compounds, highlighting the profound impact of isomeric substitution on their solid-state architecture.

Future research should focus on a systematic crystallographic study of a wider range of bromo-methoxy-quinoline isomers to build a comprehensive database of structure-property relationships. This will enable the development of predictive models for crystal packing and the rational design of quinoline derivatives with tailored solid-state properties. The continued application of advanced analytical techniques, such as Hirshfeld surface analysis and computational modeling, will further illuminate the subtle interplay of intermolecular forces that govern the beautiful and intricate world of molecular crystals.

References

Mechanism of action of quinoline-based compounds

An In-Depth Technical Guide to the Mechanism of Action of Quinoline-Based Compounds

Abstract

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents one of medicinal chemistry's most vital "privileged structures."[1][2][3] Its synthetic versatility and ability to interact with a diverse array of biological targets have led to the development of numerous therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by quinoline-based compounds across key therapeutic areas, including their roles as antibacterial, antimalarial, anticancer, and antiviral agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes core mechanistic principles with field-proven experimental insights, offering a causal understanding of why these compounds are effective and how their activity is validated. We will dissect the molecular interactions, signaling pathways, and cellular consequences that define the therapeutic utility of this remarkable class of molecules.

Antibacterial Mechanism: Precision Targeting of DNA Topology

The most prominent antibacterial quinolines, the fluoroquinolones, are a class of synthetic agents that directly inhibit bacterial DNA synthesis.[5] Their efficacy stems from a highly specific disruption of enzymes essential for maintaining DNA topology during replication.

Core Molecular Targets: DNA Gyrase and Topoisomerase IV

Quinolones target two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[5][][7][8] These enzymes are critical for managing the topological stress (supercoiling) that occurs as the DNA double helix is unwound for replication and transcription.[8]

-

DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process necessary to relax the positive supercoils that form ahead of the replication fork.[][8]

-

Topoisomerase IV: Primarily responsible for decatenation—the unlinking of interlocked daughter chromosomes after replication, allowing for proper segregation into daughter cells.[7][9]

While both enzymes are targeted, the primary target often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, whereas in many Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[5][7][10][11]

The Poisoning Mechanism: Trapping the Cleavable Complex

Quinolones do not simply inhibit enzyme activity; they act as "topoisomerase poisons." The mechanism unfolds as follows:

-

Enzyme Action: The topoisomerase (gyrase or Topo IV) binds to DNA and creates a transient double-strand break in one segment of the DNA.

-

Strand Passage: The enzyme passes another segment of DNA through this break to resolve topological stress.

-

Quinolone Intervention: The quinolone drug binds non-covalently to the enzyme-DNA complex, stabilizing it after the DNA has been cleaved but before it can be resealed.[5][7]

-

Replication Block & Cell Death: This trapped ternary complex (drug-enzyme-DNA) forms a physical roadblock for the DNA replication machinery.[5][12][13] The stalled replication fork and the accumulation of persistent double-strand breaks trigger the bacterial SOS response and, ultimately, lead to bactericidal effects.[5][9]

Visualization: Quinolone Inhibition of Bacterial Topoisomerases

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline as a Privileged Scaffold in Cancer Drug Discovery | Bentham Science [eurekaselect.com]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pharmaxchange.info [pharmaxchange.info]

- 9. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]